
Methyl 2-cyclopropyl-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyclopropyl-2-hydroxypropanoate is an organic compound with the molecular formula C7H12O3 It is a methyl ester derivative of 2-cyclopropyl-2-hydroxypropanoic acid This compound is of interest due to its unique structural features, which include a cyclopropyl group and a hydroxyl group attached to a propanoate backbone
Applications De Recherche Scientifique
Methyl 2-cyclopropyl-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of cyclopropyl-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Cyclopropane-containing compounds have been found to interact with various enzymes involved in biosynthetic pathways .
Mode of Action
Cyclopropane-containing compounds are known for their unique structural and chemical properties, which make them widely interesting in the fields of synthetic and pharmaceutical chemistry, and chemical biology . They can interact with their targets in various ways, leading to changes in the biochemical processes.
Biochemical Pathways
Cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Pharmacokinetics
The compound’s predicted boiling point is 2000±130 °C, and its predicted density is 1196±006 g/cm3 . These properties could influence its bioavailability.
Result of Action
Cyclopropane-containing compounds are usually essential for biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-2-hydroxypropanoate typically involves the esterification of 2-cyclopropyl-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-cyclopropyl-2-hydroxypropanoic acid+methanolH2SO4Methyl 2-cyclopropyl-2-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyclopropyl-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 2-cyclopropyl-2-oxopropanoate or 2-cyclopropyl-2-carboxypropanoate.
Reduction: 2-cyclopropyl-2-hydroxypropanol.
Substitution: 2-cyclopropyl-2-chloropropanoate or 2-cyclopropyl-2-bromopropanoate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxypropanoate: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
Ethyl 2-cyclopropyl-2-hydroxypropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 2-cyclopropyl-2-oxopropanoate: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 2-cyclopropyl-2-hydroxypropanoate is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the same carbon atom. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 2-cyclopropyl-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(9,5-3-4-5)6(8)10-2/h5,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQWECZOGNXQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
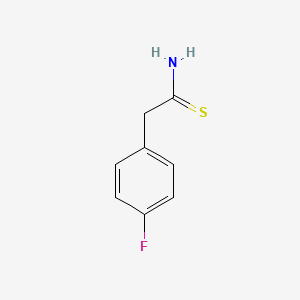
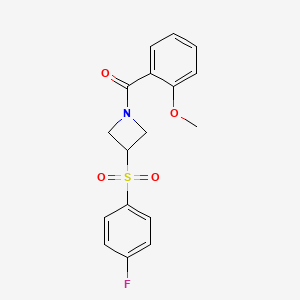
![5-chloro-4-methyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2753937.png)

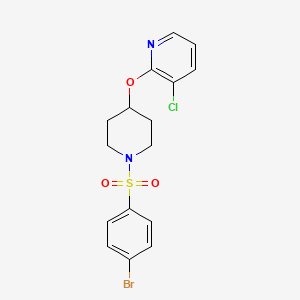
![Ethyl 2,4-dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)
![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide](/img/structure/B2753945.png)
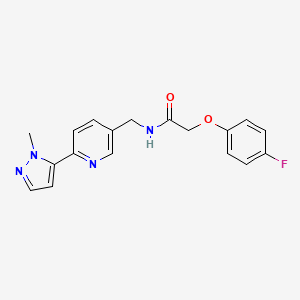
![3-oxo-2-phenyl-5-propyl-N-[4-(trifluoromethoxy)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753949.png)
![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)
![N-[(1-Phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2753951.png)
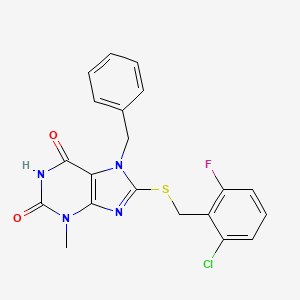
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2753953.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)
